molecular formula C12H10FeO2 B7949225 1,1\'-Ferrocenedicarboxaldehyde

1,1\'-Ferrocenedicarboxaldehyde

Cat. No.: B7949225
M. Wt: 242.05 g/mol
InChI Key: SRAPEJKOIJWBFN-UHFFFAOYSA-N
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Description

1,1’-Ferrocenedicarboxaldehyde, also known as 1,1’-Bisformylferrocene or 1,1’-Diformylferrocene, is an organometallic compound with the molecular formula C12H10FeO2. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings. This compound is known for its unique redox properties and has been widely studied for various applications in chemistry and materials science .

Preparation Methods

1,1’-Ferrocenedicarboxaldehyde can be synthesized through several methods. One common synthetic route involves the formylation of ferrocene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents. The reaction proceeds under mild conditions and yields 1,1’-Ferrocenedicarboxaldehyde as the primary product .

Another method involves the oxidation of 1,1’-Ferrocenedimethanol using oxidizing agents such as potassium permanganate. This method provides a straightforward approach to obtaining 1,1’-Ferrocenedicarboxaldehyde with high purity .

Chemical Reactions Analysis

1,1’-Ferrocenedicarboxaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1’-Ferrocenedicarboxaldehyde is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in redox-active applications. The formyl groups can participate in various chemical reactions, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

1,1’-Ferrocenedicarboxaldehyde can be compared with other ferrocene derivatives, such as:

    Ferrocenecarboxaldehyde: This compound has a single formyl group attached to the cyclopentadienyl ring.

    Ferrocenemethanol: This derivative has a hydroxymethyl group instead of a formyl group.

    Acetylferrocene: This compound has an acetyl group attached to the cyclopentadienyl ring.

1,1’-Ferrocenedicarboxaldehyde stands out due to its dual formyl groups, which provide unique reactivity and versatility in chemical synthesis and applications.

Properties

InChI

InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAPEJKOIJWBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[CH]C(=C1)C=O.C1=C[CH]C(=C1)C=O.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FeO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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